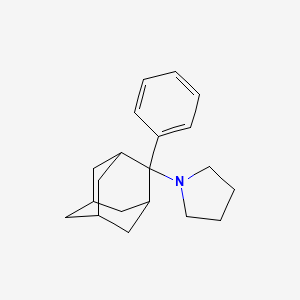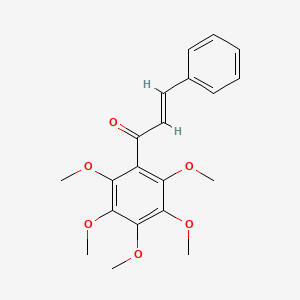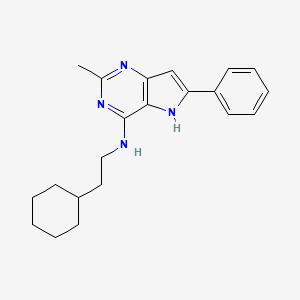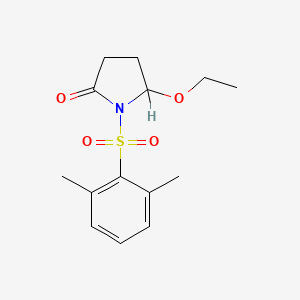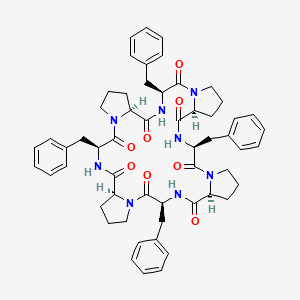
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-, also known as monosodium tartrate, is a chemical compound with the molecular formula C4H5NaO6. It is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is widely used in various industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- typically involves the neutralization of tartaric acid with sodium hydroxide. The reaction can be represented as follows:
C4H6O6+NaOH→C4H5NaO6+H2O
This reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
In industrial settings, the production of monosodium tartrate involves the extraction of tartaric acid from natural sources such as grape juice or wine lees. The extracted tartaric acid is then neutralized with sodium hydroxide to produce the monosodium salt. The product is purified through crystallization and drying processes.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to produce dihydroxybutanoic acid.
Substitution: It can undergo substitution reactions with various reagents to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alcohols and acids under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutanoic acid.
Substitution: Various esters and derivatives depending on the reagents used.
科学的研究の応用
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in the separation of racemic mixtures.
Biology: It is used in buffer solutions and as a stabilizer for enzymes and other biological molecules.
Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.
Industry: It is used in the food industry as an acidity regulator and in the production of emulsifiers and stabilizers.
作用機序
The mechanism of action of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and stabilizing enzymes and other proteins. Its acidity-regulating properties also play a role in maintaining the pH balance in various formulations.
類似化合物との比較
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- can be compared with other similar compounds such as:
Tartaric Acid: The parent compound, which is more acidic and less soluble in water.
Disodium Tartrate: A similar compound with two sodium ions, which is more soluble in water and used in different applications.
Potassium Tartrate: Another similar compound with potassium ions, used in baking and as a buffering agent.
The uniqueness of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- lies in its specific solubility and acidity properties, making it suitable for a wide range of applications in various fields.
特性
CAS番号 |
25817-08-7 |
|---|---|
分子式 |
C4H6NaO6+ |
分子量 |
173.08 g/mol |
IUPAC名 |
sodium;(2R,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/t1-,2+; |
InChIキー |
NKAAEMMYHLFEFN-NUGIMEKKSA-N |
異性体SMILES |
[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Na+] |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


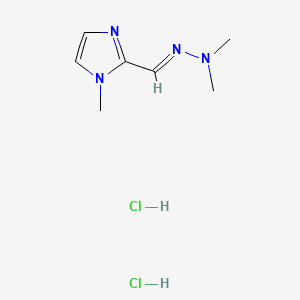
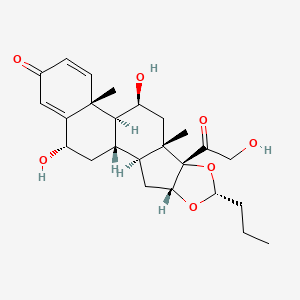
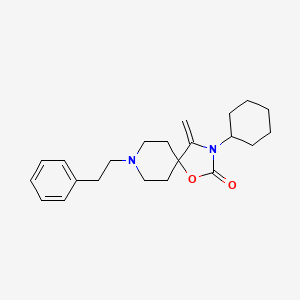
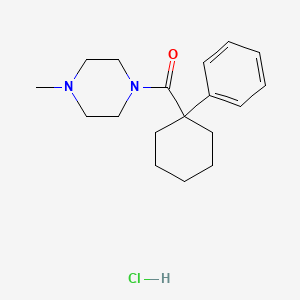
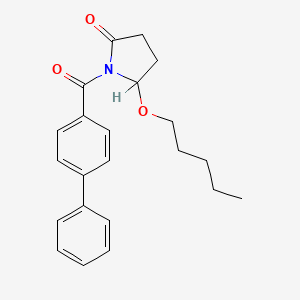
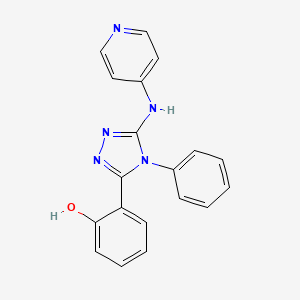

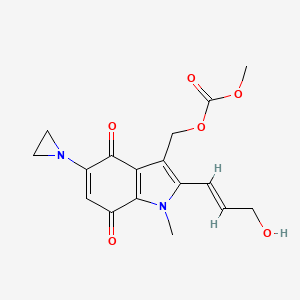
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
